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molecular formula C9H14N2O3 B8462442 Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

Cat. No. B8462442
M. Wt: 198.22 g/mol
InChI Key: PPHCFUUALZIWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572797B2

Procedure details

2-Methoxyethylhydrazine hydrochloride (Ref: J. Med. Chem. (1967) 11 (1) 79-83) (1.07 g, 8.5 mmol) and ethyl-4-dimethylamino-2-oxo-but-3-enoate (1.5 g, 8.5 mmol) were dissolved in ethanol (10 ml) and heated at 60° C. for 7 hours. The solvent was evaporated in vacuo and the residue was partitioned between ethyl acetate (80 ml) and dilute sodium carbonate solution (40 ml). The organic layer was dried over anhydrous Na2SO4 and the solvent removed in vacuo to give a brown gum. This material was chromatographed on silica gel (30 g) using 40% to 20% heptane in ethyl acetate. The higher running product was collected to give 2-(2-methoxyethyl)-2H-pyrazole-3-carboxylic acid ethyl ester as 750 mg of a mobile yellow oil. The lower running product was collected to give 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid ethyl ester as 360 mg of a yellow oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH2:4][CH2:5][NH:6]N.[CH2:8]([O:10][C:11](=[O:19])[C:12](=O)[CH:13]=[CH:14][N:15](C)C)[CH3:9]>C(O)C>[CH2:8]([O:10][C:11]([C:12]1[N:6]([CH2:5][CH2:4][O:3][CH3:2])[N:15]=[CH:14][CH:13]=1)=[O:19])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
Cl.COCCNN
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(C(C=CN(C)C)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (80 ml) and dilute sodium carbonate solution (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown gum
CUSTOM
Type
CUSTOM
Details
This material was chromatographed on silica gel (30 g)
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=CC1)CCOC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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